molecular formula C15H18O4 B6593713 (1S,3R)-3-(3-methoxybenzoyl)cyclohexane-1-carboxylic acid CAS No. 735269-72-4

(1S,3R)-3-(3-methoxybenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B6593713
CAS No.: 735269-72-4
M. Wt: 262.30 g/mol
InChI Key: WLLTZNKQSVRPKW-PWSUYJOCSA-N
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Description

(1S,3R)-3-(3-methoxybenzoyl)cyclohexane-1-carboxylic acid is a chiral compound with a cyclohexane ring substituted with a methoxybenzoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-(3-methoxybenzoyl)cyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of a cyclohexane derivative as the starting material. The key steps include:

    Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction or other cyclization methods.

    Introduction of the methoxybenzoyl group: This step typically involves a Friedel-Crafts acylation reaction using 3-methoxybenzoyl chloride and an appropriate Lewis acid catalyst.

    Introduction of the carboxylic acid group: This can be achieved through oxidation of an alcohol or aldehyde precursor using reagents such as potassium permanganate or Jones reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-(3-methoxybenzoyl)cyclohexane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as acid chlorides or esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reagents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, Jones reagent.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Acid chlorides, esters.

    Reduction: Alcohols, aldehydes.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

(1S,3R)-3-(3-methoxybenzoyl)cyclohexane-1-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,3R)-3-(3-methoxybenzoyl)cyclohexane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxybenzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(3-methoxybenzoyl)cyclohexane-1-carboxylic acid: Lacks the chiral centers present in (1S,3R)-3-(3-methoxybenzoyl)cyclohexane-1-carboxylic acid.

    3-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid: Has a methoxy group in a different position on the benzoyl ring.

    3-(3-methoxybenzoyl)cyclohexane-1-carboxamide: Contains an amide group instead of a carboxylic acid group.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The presence of both a methoxybenzoyl group and a carboxylic acid group provides versatility in chemical modifications and applications.

Properties

IUPAC Name

(1S,3R)-3-(3-methoxybenzoyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-19-13-7-3-5-11(9-13)14(16)10-4-2-6-12(8-10)15(17)18/h3,5,7,9-10,12H,2,4,6,8H2,1H3,(H,17,18)/t10-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLTZNKQSVRPKW-PWSUYJOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2CCCC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)[C@@H]2CCC[C@@H](C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601194412
Record name rel-(1R,3S)-3-(3-Methoxybenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601194412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

735269-72-4
Record name rel-(1R,3S)-3-(3-Methoxybenzoyl)cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=735269-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,3S)-3-(3-Methoxybenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601194412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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